molecular formula C20H23N3O2S B7542454 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide

4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide

货号 B7542454
分子量: 369.5 g/mol
InChI 键: NHIUPYPJUAGVQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

作用机制

4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide binds irreversibly to the cysteine residue at position 481 of BTK, leading to the inhibition of BTK activity and downstream signaling pathways. This results in the inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies. 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has also been shown to inhibit other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC family kinase (TEC), which are involved in T-cell signaling.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has been shown to modulate immune responses by inhibiting B-cell receptor signaling and T-cell activation. 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has also been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in preclinical studies.

实验室实验的优点和局限性

4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has several advantages as a research tool for studying B-cell malignancies. It is a potent and selective inhibitor of BTK, with manageable toxicity profiles in preclinical and clinical studies. However, 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has some limitations as a research tool, including its irreversible binding to BTK and potential off-target effects on other kinases.

未来方向

There are several future directions for the development of 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide as a therapeutic agent for B-cell malignancies. One direction is the combination of 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide with other targeted therapies such as venetoclax, which targets B-cell lymphoma 2 (BCL-2), and lenalidomide, which targets cereblon. Another direction is the development of 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide as a treatment option for other B-cell malignancies such as Waldenström macroglobulinemia and marginal zone lymphoma. Finally, the identification of biomarkers for predicting response to 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide and the development of resistance mechanisms to 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide will be important for the optimization of 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide treatment strategies.
Conclusion:
4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide is a promising therapeutic agent for the treatment of B-cell malignancies. Its potent and selective inhibition of BTK has been shown to induce apoptosis and inhibit cell proliferation in preclinical and clinical studies. 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide also has potential immunomodulatory effects and manageable toxicity profiles. Further research is needed to optimize the use of 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide as a therapeutic agent for B-cell malignancies.

合成方法

The synthesis of 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-nitrobenzoic acid with 2-methoxyaniline to form 4-nitro-N-(2-methoxyphenyl)benzamide. This compound is then reduced to 4-amino-N-(2-methoxyphenyl)benzamide using palladium on carbon as a catalyst. The final step involves the reaction of 4-amino-N-(2-methoxyphenyl)benzamide with N-(4-chloro-3-nitrobenzoyl)thiourea to form 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide.

科学研究应用

4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has been extensively studied in preclinical and clinical settings for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. In clinical trials, 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has demonstrated promising results in patients with relapsed or refractory CLL and MCL, with manageable toxicity profiles.

属性

IUPAC Name

4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-25-18-5-3-2-4-17(18)23-12-10-16(11-13-23)22-20(24)15-8-6-14(7-9-15)19(21)26/h2-9,16H,10-13H2,1H3,(H2,21,26)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIUPYPJUAGVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=CC=C(C=C3)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。